molecular formula C18H21FN2O B11499442 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11499442
M. Wt: 300.4 g/mol
InChI Key: LYOCUMBIUVGJQC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H21FN2O/c1-4-7-15-17-13(10-18(2,3)11-16(17)22)20-21(15)14-9-6-5-8-12(14)19/h5-6,8-9H,4,7,10-11H2,1-3H3

InChI Key

LYOCUMBIUVGJQC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluorobenzaldehyde with a suitable hydrazine derivative followed by cyclization can yield the desired indazole compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be compared with other indazole derivatives, such as:

The uniqueness of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one lies in its specific structural features, which confer distinct chemical and biological properties.

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